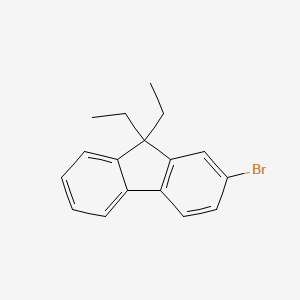

2-Bromo-9,9-diethylfluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXPGCTYMKCLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478034 | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287493-15-6 | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-9,9-diethylfluorene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-diethylfluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold, with its rigid, planar structure and extended π-conjugation, has garnered significant interest in materials science and medicinal chemistry. The introduction of a bromine atom at the 2-position and two ethyl groups at the 9-position imparts specific chemical reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a fluorene core with a bromine atom substituted at the C2 position and two ethyl groups at the C9 position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇Br | [1] |

| Molar Mass | 301.22 g/mol | [1] |

| Appearance | White to Yellow to Orange yellow solid/powder to crystal | [1] |

| Melting Point | 52.0 to 56.0 °C | [1] |

| Boiling Point | 163 °C / 2 mmHg | [1] |

| Solubility | Soluble in Toluene, Ether, Chloroform, Acetone. Insoluble in water. | [1] |

| Density | 1.265 g/cm³ | [1] |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluorene core, and characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃). |

| ¹³C NMR | Resonances for the aromatic carbons of the fluorene backbone, the quaternary carbon at the 9-position, and the carbons of the ethyl groups. |

| IR Spectroscopy | Absorption bands characteristic of C-H stretching in aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-Br stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dialkylation of 2-bromofluorene. The following is a generalized protocol adapted from the synthesis of similar 9,9-dialkylfluorene derivatives.

References

Synthesis and Characterization of 2-Bromo-9,9-diethylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-9,9-diethylfluorene, a key intermediate in the development of advanced organic materials and pharmaceuticals. This document details the synthetic pathways, experimental protocols, and essential characterization data for this compound.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the diethyl groups at the 9-position enhances solubility and prevents aggregation, while the bromine atom at the 2-position provides a reactive site for further functionalization, making it a valuable building block in organic synthesis. Its derivatives are explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The first step involves the bromination of the fluorene core, followed by the alkylation of the 9-position.

Step 1: Synthesis of 2-Bromofluorene

The initial step is the selective bromination of fluorene at the 2-position. This can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) in a suitable solvent being a common and effective method.

Step 2: Synthesis of this compound

The second step involves the dialkylation of 2-bromofluorene at the C9 position using an ethylating agent such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Experimental Protocols

Synthesis of 2-Bromofluorene

Materials:

-

Fluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve fluorene in DMF.

-

Slowly add N-Bromosuccinimide to the solution in portions while stirring at room temperature.

-

Continue stirring the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and then recrystallize from ethanol to obtain pure 2-bromofluorene.

Synthesis of this compound

Materials:

-

2-Bromofluorene

-

Ethyl bromide

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

Toluene

-

Water

Procedure:

-

To a stirred solution of 2-bromofluorene in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.

-

Add ethyl bromide dropwise to the vigorously stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization Data

The synthesized this compound should be characterized by various analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₇H₁₇Br |

| Molecular Weight | 301.22 g/mol |

| Appearance | Light yellow to orange-yellow solid |

| Melting Point | 52.0 to 56.0 °C[1] |

| Boiling Point | 163 °C at 2 mmHg[1] |

| Density | 1.265 g/cm³[1] |

| Solubility | Soluble in common organic solvents like toluene, chloroform, and acetone; insoluble in water.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorene backbone and the ethyl protons. The aromatic region will display a complex splitting pattern characteristic of a 2,9,9-trisubstituted fluorene. The ethyl groups will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl groups. The carbon attached to the bromine atom will appear in the downfield region of the aromatic signals.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of ethyl groups.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Logic

References

Unveiling the Photophysical Landscape of 2-Bromo-9,9-diethylfluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 2-Bromo-9,9-diethylfluorene and its derivatives. Fluorene-based compounds have garnered significant interest in materials science and optoelectronics due to their rigid, planar structure and pronounced fluorescence. The introduction of a bromine atom at the 2-position and diethyl groups at the 9-position of the fluorene core offers a versatile platform for further functionalization, enabling the fine-tuning of their electronic and optical properties. This guide summarizes key photophysical data from closely related derivatives, details the experimental protocols for their characterization, and provides a logical workflow for their synthesis and evaluation, offering a comprehensive resource for researchers in the field.

Core Photophysical Properties: A Comparative Overview

While comprehensive photophysical data for this compound itself is not extensively reported in the literature, a clear understanding of its potential properties can be gleaned from the characterization of its derivatives and closely related analogues. The following table summarizes key photophysical parameters for a selection of substituted 9,9-diethylfluorene and other relevant fluorene derivatives to provide a comparative framework.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) | Reference Compound for Φ_PL Measurement |

| 2,7-bis(3-cyanophenyl)-9,9-diethylfluorene | Dichloromethane | 352 | 408 | 0.64 | Not Specified |

| 2-Bromo-9,9-dihexyl-9H-fluorene | Tetrahydrofuran | 309 | Not Reported | Not Reported | Not Applicable |

Note: The data presented is for structurally similar compounds and is intended to provide an estimate of the expected photophysical properties of this compound derivatives.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is crucial for the evaluation of new materials. The following sections detail the standard experimental protocols for determining the key parameters of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or other functional groups at the bromine position.

General Procedure for Suzuki-Miyaura Coupling:

-

Reactants: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water or an organic solvent like THF with an aqueous base solution.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C for 12-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-aryl-9,9-diethylfluorene derivative.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, tetrahydrofuran, cyclohexane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, revealing information about its excited state properties.

Methodology:

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, and a detector.

-

Sample Preparation: Use the same solution prepared for the UV-Vis measurement. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λ_abs) or another suitable wavelength. Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_PL) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[1]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_PL = 0.54) is a common standard for the UV-blue region.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Absorbance and Fluorescence Measurement:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the gradients (slopes) of these plots. .

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the development and evaluation of novel this compound derivatives for applications in organic electronics.

References

In-Depth Technical Guide: Electrochemical Properties of Polymers Derived from 2-Bromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of conjugated polymers synthesized from the monomer 2-Bromo-9,9-diethylfluorene. This document details the synthesis of these polymers, the experimental protocols for their electrochemical characterization, and presents key quantitative data. The information herein is intended to be a valuable resource for researchers and professionals working in the fields of organic electronics, materials science, and drug development, where the electrochemical behavior of polymers is of paramount importance.

Introduction

Polyfluorenes are a class of conjugated polymers that have garnered significant attention due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties. The 9-position of the fluorene monomer can be readily substituted with various alkyl chains to enhance solubility and influence the polymer's solid-state morphology without significantly altering the electronic properties of the conjugated backbone. The diethyl substitution at the 9-position, in particular, offers a balance between solubility and charge transport characteristics.

The incorporation of this compound into copolymers allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This guide will focus on the synthesis and detailed electrochemical analysis of copolymers containing 9,9-diethylfluorene units.

Polymer Synthesis

The most common and effective method for synthesizing polyfluorene derivatives from this compound is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki polycondensation.[1] This method allows for the formation of carbon-carbon bonds between the fluorene monomer and a variety of comonomers, leading to the creation of well-defined alternating or random copolymers.

Suzuki Polycondensation Protocol

The following is a generalized experimental protocol for the Suzuki polycondensation of this compound with a diboronic acid or ester comonomer.

Materials:

-

This compound

-

Aromatic diboronic acid or bis(pinacolato)diboron comonomer (e.g., 1,4-phenylenediboronic acid, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

-

Phase-transfer catalyst (e.g., Aliquat 336), if required

-

Anhydrous and deoxygenated solvent (e.g., toluene, tetrahydrofuran (THF))

Procedure:

-

In a Schlenk flask, this compound, the diboronic acid/ester comonomer, and the palladium catalyst are dissolved in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The aqueous base solution is added to the reaction mixture.

-

The mixture is vigorously stirred and heated to reflux for a specified period (typically 24-72 hours) until the desired molecular weight is achieved.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration, washed with methanol and acetone to remove residual catalyst and unreacted monomers, and then dried under vacuum.

Electrochemical Characterization

The electrochemical properties of the synthesized polymers are typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the material, which are then used to estimate the HOMO and LUMO energy levels and the electrochemical bandgap.[2]

Cyclic Voltammetry Protocol

Apparatus and Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode: A thin film of the polymer drop-cast or spin-coated onto a glassy carbon or indium tin oxide (ITO) electrode.

-

Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter electrode: Platinum wire or foil.

-

-

Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Ferrocene (for calibration of the reference electrode).

Procedure:

-

A thin, uniform film of the polymer is deposited onto the working electrode.

-

The three-electrode cell is assembled with the polymer-coated working electrode, the reference electrode, and the counter electrode immersed in the electrolyte solution.

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan is typically performed over a potential range that encompasses the oxidation and reduction events of the polymer.

-

The onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical equations, often with ferrocene as an internal or external standard (E_(1/2) of Fc/Fc⁺ is assumed to be -4.8 eV or -5.1 eV relative to vacuum depending on the reference):[2]

-

HOMO (eV) = -[E_ox^onset - E_(1/2)(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red^onset - E_(1/2)(Fc/Fc⁺) + 4.8]

-

-

The electrochemical bandgap (E_g^el) is then calculated as the difference between the LUMO and HOMO energy levels:

-

E_g^el (eV) = LUMO - HOMO

-

Quantitative Electrochemical Data

While specific data for homopolymers of this compound is scarce in the literature, the electrochemical properties of its copolymers are well-documented. The following tables summarize representative electrochemical data for copolymers of 9,9-diethylfluorene with anthracene and benzothiadiazole, which are common comonomers used to tune the electronic properties of polyfluorenes.

Table 1: Electrochemical Properties of Poly(9,9-diethylfluorene-co-anthracene)

| Polymer Composition (molar ratio) | Onset Oxidation Potential (E_ox^onset) vs. Fc/Fc⁺ (V) | Onset Reduction Potential (E_red^onset) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (E_g^el) (eV) |

| 90:10 (Fluorene:Anthracene) | 0.85 | -2.10 | -5.65 | -2.70 | 2.95 |

| 70:30 (Fluorene:Anthracene) | 0.82 | -2.05 | -5.62 | -2.75 | 2.87 |

| 50:50 (Fluorene:Anthracene) | 0.78 | -2.01 | -5.58 | -2.79 | 2.79 |

Note: Values are representative and can vary based on the specific molecular weight, polydispersity, and measurement conditions.

Table 2: Electrochemical Properties of Poly(9,9-diethylfluorene-alt-benzothiadiazole)

| Polymer | Onset Oxidation Potential (E_ox^onset) vs. Fc/Fc⁺ (V) | Onset Reduction Potential (E_red^onset) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (E_g^el) (eV) |

| P(F8-alt-BT) | 1.10 | -1.65 | -5.90 | -3.15 | 2.75 |

Note: P(F8-alt-BT) refers to the alternating copolymer of 9,9-dioctylfluorene and benzothiadiazole, which serves as a close structural analog to the diethyl derivative. The electrochemical properties are expected to be very similar.

Structure-Property Relationships

The electrochemical properties of polymers derived from this compound are strongly influenced by the choice of comonomer.

-

Electron-Rich Comonomers: When 9,9-diethylfluorene is copolymerized with electron-rich units like anthracene, the resulting polymer tends to have a relatively high HOMO level, primarily determined by the fluorene unit, and a relatively high LUMO level. This generally leads to a larger bandgap, making these materials suitable for blue-light-emitting applications.

-

Electron-Deficient Comonomers: The incorporation of electron-deficient comonomers, such as benzothiadiazole, leads to a significant lowering of the LUMO energy level. This results in a smaller bandgap and a red-shift in the polymer's absorption and emission spectra. These materials are often used in OPVs and as green or red emitters in OLEDs.

Conclusion

Polymers derived from this compound are a versatile class of materials with tunable electrochemical properties. The Suzuki polycondensation provides a robust synthetic route to a wide range of copolymers. By carefully selecting the comonomer, the HOMO and LUMO energy levels, and consequently the electrochemical bandgap, can be precisely controlled. This makes these polymers highly attractive for a variety of applications in organic electronics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable starting point for researchers and professionals seeking to design and characterize novel polyfluorene-based materials for advanced applications.

References

Solubility Profile of 2-Bromo-9,9-diethylfluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-9,9-diethylfluorene. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. This includes a discussion of the underlying chemical principles governing its solubility, detailed experimental protocols for measurement, and a template for data compilation.

Introduction to this compound and its Solubility

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene core provides a rigid, planar structure with extended π-conjugation, making it a valuable building block in materials science and organic electronics, particularly for applications like organic light-emitting diodes (OLEDs).[1][2] The bromine atom at the 2-position serves as a versatile functional handle for various cross-coupling reactions, while the two ethyl groups at the 9-position enhance the molecule's solubility in organic solvents compared to the parent fluorene.[3]

Solubility is a critical physical property that influences every stage of a chemical's lifecycle, from synthesis and purification (e.g., crystallization, chromatography) to formulation and final application. For researchers, understanding the solubility of this compound in different organic solvents is essential for designing reaction conditions, developing purification strategies, and processing materials for device fabrication.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Molecular Structure: The molecule has a large, nonpolar aromatic core (fluorene) and nonpolar alkyl chains (diethyl groups). This structure dictates that it will be most soluble in nonpolar or weakly polar organic solvents.

-

Solute-Solvent Interactions: Favorable van der Waals forces and London dispersion forces between the fluorene derivative and nonpolar solvents will promote dissolution.

-

Polarity: While predominantly nonpolar, the bromine atom introduces a slight dipole moment. However, the molecule is expected to be insoluble in highly polar solvents like water.[4] Qualitative assessments indicate good solubility in solvents such as ether, chloroform, and acetone.[4] Structurally similar compounds with longer alkyl chains (e.g., 2-Bromo-9,9-dihexylfluorene) are known to be soluble in tetrahydrofuran (THF), toluene, chloroform, and dichloromethane, which further supports this expectation.[3]

The logical relationship between these factors is visualized in the diagram below.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing results obtained from such studies.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Hexane | Nonpolar | 25 | Gravimetric/HPLC | ||

| Toluene | Nonpolar (Aromatic) | 25 | Gravimetric/HPLC | ||

| Dichloromethane | Polar Aprotic | 25 | Gravimetric/HPLC | ||

| Chloroform | Polar Aprotic | 25 | Gravimetric/HPLC | ||

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 25 | Gravimetric/HPLC | ||

| Acetone | Polar Aprotic | 25 | Gravimetric/HPLC | ||

| Ethyl Acetate | Polar Aprotic | 25 | Gravimetric/HPLC | ||

| Acetonitrile | Polar Aprotic | 25 | Gravimetric/HPLC | ||

| Methanol | Polar Protic | 25 | Gravimetric/HPLC | ||

| Isopropanol | Polar Protic | 25 | Gravimetric/HPLC |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility of a crystalline solid is the isothermal shake-flask method .[5] This protocol is based on standard industry and academic practices.[6][7][8]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a rotary evaporator for gravimetric analysis)

Experimental Workflow

The general workflow for the shake-flask method is illustrated below.

Step-by-Step Procedure

-

Preparation: To a glass vial, add an excess amount of this compound (e.g., 20-30 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial. Place it in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method.

-

HPLC-UV: This is often the preferred method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be transferred to a pre-weighed vial. The solvent is then carefully removed under vacuum (e.g., using a rotary evaporator), and the vial is re-weighed. The mass of the residue corresponds to the amount of dissolved solute.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in appropriate units, such as g/L or mol/L. Each experiment should be performed in triplicate to ensure reproducibility.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

2-Bromo-9,9-diethylfluorene as a monomer for conjugated polymers

An In-depth Technical Guide to 2-Bromo-9,9-diethylfluorene as a Monomer for Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of advanced conjugated polymers. Fluorene-based polymers are renowned for their high photoluminescence quantum efficiency, significant thermal and chemical stability, and excellent processability. These characteristics make them highly desirable materials for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2]

The 9,9-diethyl substitution on the fluorene core enhances the solubility of the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques.[3] The bromine atom at the 2-position serves as a versatile functional handle for various palladium-catalyzed cross-coupling reactions, enabling the creation of well-defined polymer architectures.[4][5] This document details the synthesis of the monomer, its polymerization, the properties of the resulting polymer, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically accomplished through a two-step process starting from fluorene. The first step is the electrophilic bromination of the fluorene core, followed by the dialkylation at the C9 position.[6]

Step 1: Synthesis of 2-Bromofluorene

The initial step involves the selective bromination of fluorene at the C2 position. This can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice due to its high selectivity and yield.[6]

Step 2: Synthesis of this compound

The second step is the alkylation of 2-bromofluorene. In the presence of a strong base and a phase-transfer catalyst, the acidic protons at the C9 position are removed, allowing for nucleophilic substitution with an ethyl halide, such as iodoethane or bromoethane.[7][8]

Experimental Protocol: Monomer Synthesis

Synthesis of 2-Bromofluorene (Intermediate)

-

Reaction : To a solution of fluorene (16.6 g, 0.1 mol) in propylene carbonate (125 mL) heated to 60 °C, N-bromosuccinimide (17.8 g, 0.1 mol) is added in one portion.[6]

-

Work-up : The reaction mixture is allowed to cool for 1 hour.[6] The mixture is then diluted with water (2 L) to precipitate the product.[6] The solid is collected by filtration, dissolved in toluene (250 mL), and the resulting solution is washed with water.[6]

-

Purification : The organic phase is concentrated, and the crude product is recrystallized from an ethanol-water mixture to yield pure 2-bromofluorene.[6]

Synthesis of this compound

-

Reaction : In a round-bottom flask under an inert atmosphere, 2-bromofluorene (24.5 g, 0.1 mol) is dissolved in dimethyl sulfoxide (DMSO). A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a 50% aqueous sodium hydroxide solution are added.[7] The mixture is stirred, and then iodoethane is added. The reaction is stirred for several hours at room temperature.[7]

-

Work-up : The reaction is quenched with water and extracted with an organic solvent like dichloromethane.[7] The combined organic layers are dried over anhydrous magnesium sulfate.[7]

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography using a non-polar eluent (e.g., petroleum ether) to afford this compound as a solid.[7]

Polymerization of this compound

This compound is a versatile monomer for synthesizing conjugated polyfluorenes through various metal-catalyzed cross-coupling reactions. The most common methods are Suzuki and Yamamoto polymerizations. These methods allow for the formation of carbon-carbon bonds to build the polymer backbone.

Suzuki Polymerization

Suzuki polymerization is a powerful method for synthesizing polyfluorenes. It typically involves the reaction of a dibromo-fluorene derivative with a fluorene-diboronic acid or ester derivative. For homopolymerization of this compound, it must first be converted to its corresponding boronic ester derivative, which then reacts with the bromo-functionalized monomer. A more direct approach for creating alternating copolymers is reacting this compound with another aromatic diboronic acid ester. For the synthesis of the homopolymer, poly(9,9-diethylfluorene), a Yamamoto coupling is more direct.

Yamamoto Polymerization

Yamamoto polymerization is a dehalogenative polycondensation using a nickel(0) complex (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]) as the coupling agent. This method is highly effective for the homopolymerization of aromatic dihalides.

Experimental Protocol: Polymer Synthesis via Suzuki Coupling

This protocol describes the synthesis of a polyfluorene-containing polymer using a Suzuki coupling reaction, a widely used method for forming C-C bonds.[4][9]

-

Prerequisites : For copolymerization, 2,7-dibromo-9,9-diethylfluorene and a suitable aromatic co-monomer functionalized with boronic acid ester groups (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) are required.

-

Reaction Setup : In a Schlenk flask under an inert atmosphere, 2,7-dibromo-9,9-diethylfluorene (1 eq.), the diboronic ester co-monomer (1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (typically 1-2 mol%), and a phase-transfer catalyst (e.g., Aliquat 336) are dissolved in a solvent mixture like toluene and aqueous 2M K₂CO₃.

-

Polymerization : The mixture is purged with an inert gas (e.g., argon) and heated to reflux (around 80-90 °C) with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up and Purification : After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitated polymer is collected by filtration. To remove catalyst residues and oligomers, the polymer is redissolved in a solvent like THF or chloroform and re-precipitated into methanol multiple times. Further purification can be achieved by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to separate fractions by molecular weight. The final polymer is dried under vacuum.

Properties of this compound and its Polymer

The properties of poly(9,9-diethylfluorene) can be inferred from data on similar poly(9,9-dialkylfluorene)s. The diethyl side chains ensure good solubility while maintaining the desirable electronic and optical properties of the polyfluorene backbone.

Table 1: Physicochemical Properties of the Monomer

| Property | Value |

| Chemical Formula | C₁₇H₁₇Br |

| Molecular Weight | 301.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform)[3] |

Table 2: Typical Properties of Poly(9,9-dialkylfluorene)s

| Property | Typical Value Range | Description |

| Molecular Weight (Mₙ) | 10 - 100 kg/mol [10] | Number average molecular weight, affects mechanical properties. |

| Polydispersity Index (PDI) | 1.1 - 2.5[10] | Ratio of Mₙ to Mₙ, indicates breadth of molecular weight distribution. |

| Absorption Max (λₐₑₛ) | 380 - 400 nm[11] | Corresponds to the π-π* transition of the conjugated backbone. |

| Emission Max (λₑₘ) | 410 - 450 nm (Blue)[12] | Wavelength of maximum photoluminescence, indicating blue emission. |

| Photoluminescence Quantum Yield (PLQY) | 50 - 70%[13] | Efficiency of light emission after absorption. |

| Glass Transition Temp. (T₉) | ~80 - 160 °C[14] | Temperature at which the amorphous polymer transitions to a rubbery state. |

| Decomposition Temp. (Tₐ) | > 350 °C[12] | Temperature at which the polymer begins to chemically degrade. |

Note: The exact properties of poly(9,9-diethylfluorene) may vary depending on the molecular weight, polydispersity, and presence of co-monomers.

Applications

The unique optoelectronic properties of polyfluorenes derived from this compound make them excellent candidates for a variety of applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs) : Due to their high photoluminescence quantum efficiency and deep blue emission, polyfluorenes are widely used as the emissive layer in OLEDs for displays and lighting.[4]

-

Organic Photovoltaics (OPVs) : The broad absorption spectrum and good charge carrier mobility of polyfluorenes make them suitable as donor materials in the active layer of organic solar cells.[1]

-

Organic Field-Effect Transistors (OFETs) : The ordered packing and high charge mobility of some polyfluorene derivatives allow for their use as the semiconductor channel in OFETs.[15]

-

Sensors : The fluorescence of polyfluorenes can be quenched or shifted in the presence of certain analytes, making them useful for chemical and biological sensing applications.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 8. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectroscopic properties of poly(9,9‐dioctylfluorene) thin films possessing varied fractions of β‐phase chain segments: enhanced photoluminescence efficiency via conformation structuring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Bromo-9,9-diethylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-9,9-diethylfluorene, a key intermediate in the synthesis of advanced organic materials and pharmaceutical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, such as 2-Bromo-9,9-dimethylfluorene and other 9,9-dialkylfluorene derivatives. Detailed experimental protocols for obtaining such spectra are also provided.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar fluorene core with ethyl groups at the 9-position and a bromine atom at the 2-position. This structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization. The ethyl groups enhance solubility in common organic solvents, simplifying sample preparation for analysis. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

Predicted Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.4 | m | 3H | Aromatic-H |

| ~7.3 | m | 3H | Aromatic-H |

| ~2.0 | q | 4H | -CH₂-CH₃ |

| ~0.4 | t | 6H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic C (quaternary) |

| ~140 | Aromatic C (quaternary) |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~121 | Aromatic C-Br |

| ~120 | Aromatic C-H |

| ~56 | C(9) |

| ~33 | -CH₂-CH₃ |

| ~9 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050 | Aromatic C-H stretch |

| ~2960, ~2870 | Aliphatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1050 | C-Br stretch |

| ~820 | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| ~300, ~302 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| ~271, ~273 | [M - C₂H₅]⁺ |

| ~221 | [M - Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Observe the molecular ion peak and its isotopic pattern, which is characteristic for bromine-containing compounds (approximately 1:1 ratio for [M]⁺ and [M+2]⁺).

-

-

Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Workflows and Structures

Diagram 1: General Workflow for Spectroscopic Analysis

The Pivotal Role of the Bromine Atom in 2-Bromo-9,9-diethylfluorene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Bromo-9,9-diethylfluorene, with a specific focus on the critical role of its bromine atom. This versatile organic compound serves as a fundamental building block in the synthesis of advanced materials for organic electronics and as a key intermediate in medicinal chemistry. Its unique molecular architecture, characterized by a rigid and planar fluorene core, solubilizing diethyl groups at the C9 position, and a reactive bromine atom at the C2 position, makes it a molecule of significant interest for a wide range of applications. This document will delve into its chemical properties, synthesis, and the strategic importance of the bromine functionality, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and photophysical properties of this compound and its closely related analogs, 2-Bromo-9,9-dimethylfluorene and 2-Bromo-9,9-dihexylfluorene. The inclusion of data for the dimethyl and dihexyl derivatives provides a comparative context for understanding the influence of the C9-alkyl chains on the molecule's properties.

Table 1: Physicochemical Properties

| Property | This compound | 2-Bromo-9,9-dimethylfluorene | 2-Bromo-9,9-dihexylfluorene |

| CAS Number | Not explicitly found | 28320-31-2[1][2] | 226070-05-9[3] |

| Molecular Formula | C₁₇H₁₇Br[4] | C₁₅H₁₃Br[1] | C₂₅H₃₃Br[3] |

| Molecular Weight | 301.22 g/mol [4] | 273.17 g/mol | 413.43 g/mol [3] |

| Appearance | Light yellow to orange yellow solid[4] | White crystalline solid/powder[1][5] | Solid or viscous liquid, often with a yellow hue[3] |

| Melting Point | 52.0 to 56.0 °C[4] | 57-62 °C | Not specified |

| Solubility | Soluble in ether, chloroform, acetone; insoluble in water[4] | Soluble in toluene[5] | Soluble in THF, toluene, chloroform, dichloromethane[3] |

Table 2: Spectroscopic Data

| Parameter | This compound | 2-Bromo-9,9-dimethylfluorene | 2-Bromo-9,9-dihexyl-9H-fluorene |

| Absorption Maximum (λmax) | Not available | Not available | 309 nm (in Tetrahydrofuran)[6] |

| ¹H NMR (d-DMSO) | Not available | 1.419 (s, 6H), 7.319-7.352 (m, 2H), 7.493-7.534 (m, 2H), 7.758-7.829 (m, 3H)[7] | Not available |

The Strategic Importance of the Bromine Atom

The bromine atom at the C2 position is the most synthetically significant feature of the this compound molecule.[3] It functions as an excellent leaving group and a versatile functional handle, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3] This reactivity is fundamental to its role as a building block for creating complex organic molecules with extended π-conjugation, which is crucial for applications in organic electronics.[1][3] The ability to selectively form new carbon-carbon bonds at the C2 position allows for the precise tuning of the electronic and optical properties of the resulting materials, enabling the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9][10]

Caption: The central role of the bromine atom as a versatile handle.

Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are critical for its application in materials science and drug discovery. The following protocols are representative of the methods used.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from fluorene, or a single alkylation step if starting from 2-bromofluorene.[9] The following is a general protocol adapted from the synthesis of the dihexyl analog.[9]

Step 1: Bromination of Fluorene (if starting from fluorene)

This step introduces the bromine atom at the C2 position. A common method involves the use of N-bromosuccinimide (NBS).[3][11]

-

Materials: Fluorene, N-bromosuccinimide (NBS), Propylene carbonate.

-

Procedure:

-

Dissolve fluorene in propylene carbonate and heat the solution to 60 °C.[11]

-

Add N-bromosuccinimide in one portion.[11]

-

Allow the reaction mixture to cool over a period of 1 hour.[11]

-

Dilute the cooled mixture with water to precipitate the solid product.[11]

-

Collect the solid by filtration, dissolve it in toluene, and wash the toluene solution with water.[11]

-

Concentrate the organic phase and recrystallize the residue from an ethanol-water mixture to obtain 2-bromofluorene.[11]

-

Step 2: Alkylation of 2-Bromofluorene

This step introduces the two ethyl chains at the C9 position.

-

Materials: 2-Bromofluorene, 1-bromoethane (excess), Tetrabutylammonium bromide (phase transfer catalyst), 50% aqueous sodium hydroxide (NaOH).

-

Procedure:

-

To a round-bottom flask, add 2-bromofluorene, 1-bromoethane, tetrabutylammonium bromide, and 50% aqueous NaOH.[9]

-

Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).[9]

-

After cooling, add water to the reaction mixture.[9]

-

Extract the aqueous phase with ether.[9]

-

Combine the organic phases and wash with saturated saline.[9]

-

Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Remove the solvent under reduced pressure.[9]

-

Purify the crude product by short silica gel column chromatography.[9]

-

Caption: Synthetic workflow for this compound.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of the bromine functionality in this compound. The following is a general protocol adapted from the Suzuki coupling of 2-Bromo-9,9-dimethylfluorene.[5]

-

Materials: this compound, an appropriate organic boronic acid, Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand, Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O), Toluene, Ethanol.

-

Procedure:

-

Prepare a catalyst stock solution by mixing Pd(OAc)₂ and a phosphine ligand in toluene at room temperature.[5]

-

In a Schlenk tube, combine this compound, the organic boronic acid, and K₃PO₄·3H₂O.[5]

-

Purge the reaction system with nitrogen.[5]

-

Add toluene, ethanol, and the palladium catalyst stock solution to the reaction mixture.[5]

-

Stir the resulting mixture at 120 °C under a nitrogen atmosphere for 36 hours.[5]

-

After the reaction, cool the mixture to room temperature and concentrate it under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel.[5]

-

Caption: Suzuki cross-coupling reaction of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development.

-

Organic Electronics: As a precursor for conducting polymers, it is used in the fabrication of various devices, including photoelectronic devices, organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The fluorene core provides a high degree of π-electron conjugation and fluorescence, which are essential for these applications.[8]

-

Medicinal Chemistry: The fluorene scaffold is a known pharmacophore, and the ability to functionalize it via the bromine atom allows for the synthesis of novel bioactive compounds.[12] It can be incorporated into drug candidates to potentially enhance their therapeutic profiles.[1]

-

Fluorescent Probes and Sensors: The inherent fluorescence of the fluorene core can be modulated by the substituents attached to the C2 position. This allows for the design and synthesis of fluorescent probes and chemical sensors for various analytical applications.[1]

Conclusion

This compound is a key intermediate whose utility is largely defined by the presence of the bromine atom at the C2 position. This reactive site provides a gateway for the synthesis of a vast array of complex organic molecules with tailored electronic and photophysical properties. Its importance in the development of advanced materials for organic electronics is well-established, and its potential in medicinal chemistry continues to be explored. A thorough understanding of the reactivity of the bromine atom, along with robust synthetic protocols, is essential for leveraging the full potential of this versatile compound in both academic and industrial research settings.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-9,9-dimethylfluorene | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Thermal Stability of 2-Bromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-9,9-diethylfluorene is a crucial intermediate in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its thermal stability is a critical parameter that influences the processing, performance, and longevity of end-use devices. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound, including its physical characteristics and a discussion of the thermal analysis techniques used for its evaluation. Due to the limited availability of specific experimental data in the public domain for this intermediate, this guide also extrapolates expected thermal behavior based on closely related fluorene derivatives and outlines standard experimental protocols for its characterization.

Introduction

Fluorene and its derivatives are a significant class of organic compounds known for their rigid, planar structure and efficient fluorescence, making them ideal building blocks for a variety of optoelectronic applications. The introduction of alkyl chains at the C9 position, such as in this compound, enhances solubility and processability without compromising the electronic properties of the fluorene core. The bromine atom at the C2 position serves as a versatile handle for further chemical modifications through cross-coupling reactions. Understanding the thermal stability of this key intermediate is paramount for its successful application in the synthesis of high-performance organic materials.

Physicochemical and Thermal Properties

Quantitative thermal analysis data for this compound is not extensively reported in peer-reviewed literature. However, key physical properties have been documented.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇Br | |

| Molecular Weight | 301.22 g/mol | |

| Appearance | Light yellow to orange yellow solid | [1] |

| Melting Point | 52.0 to 56.0 °C | [1] |

| Boiling Point | 163 °C / 2 mmHg | [1] |

| Density | 1.265 g/cm³ | [1] |

Note on Melting Point Discrepancy: While one source clearly states a melting point of 52.0 to 56.0 °C[1], other literature that utilizes this compound as a reactant report melting points for their synthesized derivatives in the range of 93-98°C. It is crucial to distinguish the properties of the starting material from its subsequent products.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material.

Objective: To measure the mass loss of this compound as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a clean, inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon is used to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: An inert gas, such as nitrogen, is flowed over the sample and reference pans.

-

Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For example:

-

Heat from 20 °C to 120 °C at 10 °C/min.

-

Cool from 120 °C to 20 °C at 10 °C/min.

-

Heat from 20 °C to 120 °C at 10 °C/min.

-

-

-

Data Analysis: The DSC thermogram plots the heat flow against temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition in the second heating cycle.

Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and thermal characterization of this compound.

Conclusion

This compound is a foundational material for the synthesis of advanced organic electronic compounds. While specific quantitative data on its thermal decomposition is not widely published, its physical properties are documented, and its thermal stability is expected to be high, in line with other fluorene derivatives. The experimental protocols for TGA and DSC outlined in this guide provide a standardized approach for researchers to accurately characterize the thermal properties of this important intermediate, ensuring its effective use in the development of next-generation organic materials. The discrepancy in the reported melting point highlights the need for careful and consistent experimental characterization.

References

Quantum Yield of 2-Bromo-9,9-diethylfluorene Based Emitters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of light-emitting materials derived from the versatile building block, 2-Bromo-9,9-diethylfluorene. Due to its chemical structure, this compound itself is not typically the final emitter but serves as a crucial intermediate in the synthesis of highly efficient fluorescent materials for a range of applications, including organic light-emitting diodes (OLEDs). The fluorene core offers a rigid and planar structure with high photoluminescence quantum yield, while the diethyl groups at the 9-position enhance solubility and processability. The bromine atom at the 2-position provides a reactive site for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's optoelectronic properties.

Data Presentation: Quantum Yield of Fluorene-Based Emitters

The following table summarizes the photoluminescence quantum yield (PLQY) of various emitters derived from 9,9-dialkylfluorene precursors. This comparative data highlights the influence of different substituents at the 2 and 7 positions of the fluorene core on the emissive properties.

| Emitter Structure/Name | Precursor | Quantum Yield (Φ) | Solvent/State | Emission Color | Reference |

| 2,7-bis(3-cyanophenyl)-9,9-diethyl-fluorene | 2,7-dibromo-9,9-diethylfluorene | 0.64 | CH2Cl2 | Blue | [1] |

| Poly(9,9-dialkylfluorene) Homopolymers | 2,7-dibromo-9,9-dialkylfluorenes | > 0.50 | Thin Film | Blue | [2] |

| Donor-functionalised 9-borafluorene (FMesB-Cz) | Bromo-fluorene derivative | up to 0.736 | Neat Film | Yellow-Green | [3] |

| 2,7-diarylfluorene derivatives | 2,7-dibromo-9,9-dialkylfluorene | 0.12 - 0.87 | Not Specified | Blue | [4] |

| Fluorene-based dendronized copolymers | 2,7-dibromo-9,9-disubstituted fluorene | 0.41 - 0.57 | THF | Blue | |

| 9-phenyl-9-phosphafluorene oxide (PhFIOP) based emitters | Bromo-fluorene derivative | 0.70 - 0.90 | Doped Film | Blue | [5] |

Experimental Protocols

The determination of the photoluminescence quantum yield is a critical step in characterizing new emissive materials. The relative method is a widely used technique that compares the fluorescence of a sample to a well-characterized standard with a known quantum yield.

Protocol for Relative Photoluminescence Quantum Yield (PLQY) Measurement

1. Materials and Instrumentation:

-

Sample and Standard: The sample of the fluorene-based emitter and a suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The standard should have an absorption profile similar to the sample.

-

Solvents: Spectroscopic grade solvents are required to dissolve both the sample and the standard. The same solvent should be used for both if possible to simplify calculations.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

2. Preparation of Solutions:

-

Prepare a stock solution of the fluorene-based emitter and the standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard with varying concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement: For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Excite each solution at the same wavelength used for the absorbance measurement. Record the fluorescence emission spectrum, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Solvent Blank: Measure the fluorescence of the pure solvent to subtract any background signal.

4. Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Mandatory Visualization

Synthesis of a 2,7-disubstituted-9,9-diethylfluorene Emitter

Caption: A typical Suzuki coupling reaction for the synthesis of a fluorene-based emitter.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative photoluminescence quantum yield.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Blue emitters with various electron-donors attached to the 9-phenyl-9-phosphafluorene oxide (PhFIOP) moiety and their thermally activated delayed fluorescence (TADF) behavior - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Blue Emitters from 2-Bromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of blue-emitting organic molecules derived from 2-bromo-9,9-diethylfluorene. The methodologies outlined below focus on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These synthetic routes are fundamental in the development of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Introduction

Fluorene derivatives are a cornerstone in the design of blue-emitting materials due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. The 9,9-diethylfluorene core offers good solubility and prevents aggregation-caused quenching, a common issue in organic electronics. Starting from the readily available this compound, a variety of blue emitters can be synthesized by introducing different aryl or amino substituents at the 2-position. These modifications allow for precise tuning of the emission color, quantum efficiency, and charge transport properties of the final molecule.

Data Presentation

The following table summarizes the performance of a blue-emitting material synthesized from this compound, as reported in the literature. This data is crucial for evaluating the potential of these materials in OLED devices.

| Compound Name | Synthesis Route | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| 9,9'-diethyl-2-diphenylaminofluorene derivative | Buchwald-Hartwig Amination | 8400 | 8.10 | 3.36 | (0.151, 0.159)[1] |

| Deep blue emitting derivative | Buchwald-Hartwig Amination | 8630 | 6.31 | 2.62 | (0.152, 0.139)[1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-9,9-diethylfluorene via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-biphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and add deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired 2-aryl-9,9-diethylfluorene.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(N-Aryl)-9,9-diethylfluorene via Buchwald-Hartwig Amination